1-Isobutyl-1H-pyrrole
Overview
Description
1-Isobutyl-1H-pyrrole is an organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle. Pyrroles are known for their aromaticity and are key structural units in many biologically active molecules, including heme and chlorophyll .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of pyrrole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and mechanochemical activation have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,5-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to N-isobutylpyrrolidine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (bromine, chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: this compound-2,5-dione.
Reduction: N-isobutylpyrrolidine.
Substitution: 2-bromo-1-Isobutyl-1H-pyrrole, 2-chloro-1-Isobutyl-1H-pyrrole.
Scientific Research Applications
1-Isobutyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of conductive polymers and materials for electronic applications.
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
- N-methylpyrrole
- N-ethylpyrrole
- N-propylpyrrole
Comparison: 1-Isobutyl-1H-pyrrole is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its methyl, ethyl, and propyl counterparts. These differences can influence its reactivity and the types of reactions it undergoes. For instance, the bulkier isobutyl group may hinder certain substitution reactions but enhance others due to steric effects .
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSYXCIQYSQOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632469 | |
Record name | 1-(2-Methylpropyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20884-13-3 | |
Record name | N-Isobutylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020884133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methylpropyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ISOBUTYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34SGN9B52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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